8-Bromo-1-isopropyl-1H-imidazo[4,5-c]quinolin-2(3H)-one

ATM kinase inhibition medicinal chemistry lead optimization

8-Bromo-1-isopropyl-1H-imidazo[4,5-c]quinolin-2(3H)-one (CAS 2089288-37-7) belongs to the imidazo[4,5-c]quinolin-2-one class, a heterocyclic scaffold that has been extensively validated in clinical-stage ataxia telangiectasia mutated (ATM) kinase inhibitor programs. The compound features a bromine atom at the C-8 position, which serves as a versatile synthetic handle for late-stage functionalization via palladium-catalyzed cross-coupling, and an isopropyl group at N-1, a substitution pattern recurrent in advanced ATM inhibitors such as AZD1390.

Molecular Formula C13H12BrN3O
Molecular Weight 306.16 g/mol
Cat. No. B12093193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-1-isopropyl-1H-imidazo[4,5-c]quinolin-2(3H)-one
Molecular FormulaC13H12BrN3O
Molecular Weight306.16 g/mol
Structural Identifiers
SMILESCC(C)N1C2=C3C=C(C=CC3=NC=C2NC1=O)Br
InChIInChI=1S/C13H12BrN3O/c1-7(2)17-12-9-5-8(14)3-4-10(9)15-6-11(12)16-13(17)18/h3-7H,1-2H3,(H,16,18)
InChIKeyVPHCXJUQXVYGCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Bromo-1-isopropyl-1H-imidazo[4,5-c]quinolin-2(3H)-one: A Diversifiable Imidazoquinolinone Scaffold for ATM Kinase-Targeted Programs


8-Bromo-1-isopropyl-1H-imidazo[4,5-c]quinolin-2(3H)-one (CAS 2089288-37-7) belongs to the imidazo[4,5-c]quinolin-2-one class, a heterocyclic scaffold that has been extensively validated in clinical-stage ataxia telangiectasia mutated (ATM) kinase inhibitor programs [1]. The compound features a bromine atom at the C-8 position, which serves as a versatile synthetic handle for late-stage functionalization via palladium-catalyzed cross-coupling, and an isopropyl group at N-1, a substitution pattern recurrent in advanced ATM inhibitors such as AZD1390 [2]. Unlike fully elaborated clinical candidates, this compound is positioned as a strategic building block or intermediate for structure-activity relationship (SAR) exploration and lead optimization campaigns targeting ATM kinase and related phosphatidylinositol 3-kinase-related kinase (PIKK) family members.

Why Structural Analogs of 8-Bromo-1-isopropyl-1H-imidazo[4,5-c]quinolin-2(3H)-one Cannot Be Interchanged in ATM Inhibitor Synthesis


The N-1 isopropyl substituent on this imidazoquinolinone core is not an arbitrary alkyl decoration; it is a critical pharmacophoric element that directly influences ATM kinase binding affinity and selectivity over other PIKK family members. In the discovery of the clinical candidate AZD0156, systematic SAR studies revealed that N-1 substitution profoundly modulates both enzymatic potency and predicted human pharmacokinetic half-life, primarily through volume of distribution effects [1]. Generic replacement with N-1 methyl, cyclobutyl, or tetrahydropyranyl analogs—while chemically feasible—yields divergent ATM inhibitory profiles and physicochemical properties that cannot be assumed equivalent without re-optimization of the downstream 8-aryl/heteroaryl-coupled products [2]. The C-8 bromine atom further provides a singular vector for modular diversification via Suzuki-Miyaura coupling, a synthetic entry point that non-brominated or differently halogenated congeners either lack entirely or engage with divergent reactivity and coupling efficiency.

Quantitative Differentiation Evidence for 8-Bromo-1-isopropyl-1H-imidazo[4,5-c]quinolin-2(3H)-one Versus Closest Analogs


N-1 Isopropyl vs. Methyl Substitution: Impact on Lipophilicity and Predicted Volume of Distribution for Downstream ATM Inhibitors

In the AstraZeneca ATM inhibitor program, replacement of the N-1 methyl group with an isopropyl moiety in the imidazoquinolinone scaffold was a key structural transition between early lead compound 7 and the optimized clinical candidate AZD0156 (compound 64). While the N-1 isopropyl compound itself (this product) serves as an intermediate, the downstream 8-aryl coupled products bearing N-1 isopropyl demonstrate a calculated log D7.4 of approximately 2.8–3.2, compared to approximately 2.0–2.5 for corresponding N-1 methyl analogs [1]. This increase in lipophilicity directly translates into an expanded volume of distribution (Vss) in preclinical species, a parameter explicitly targeted to extend predicted human half-life and reduce the clinically efficacious dose below 50 mg [1]. The N-1 isopropyl intermediate therefore enables access to a lipophilicity range that N-1 methyl intermediates cannot reach without introducing additional structural complexity.

ATM kinase inhibition medicinal chemistry lead optimization

C-8 Bromine as a Cross-Coupling Handle vs. Directly Arylated Congeners: Synthetic Divergence Value

The C-8 bromine substituent on this compound provides a chemically addressable site for Suzuki-Miyaura cross-coupling, enabling modular installation of diverse (hetero)aryl groups at the C-8 position. This contrasts with the pre-installed 8-(6-(3-(dimethylamino)propoxy)pyridin-3-yl) group in AZD0156 or the 8-(6-(3-(piperidin-1-yl)propoxy)pyridin-3-yl) group in AZD1390, which are final structures not amenable to further diversification [1]. In the comprehensive SAR campaign leading to AZD0156, over 50 distinct 8-substituted analogs were synthesized and evaluated, with ATM cell IC50 values spanning from low nanomolar to >10 μM depending on the nature of the C-8 aryl/heteroaryl substituent [1][2]. The brominated intermediate provides a single, common precursor from which an entire library of such analogs can be generated in a parallel synthesis format, whereas procurement of each fully elaborated 8-aryl compound individually would require separate multi-step syntheses.

palladium-catalyzed cross-coupling Suzuki-Miyaura reaction building block chemistry

Regioisomeric Purity at N-1 Position vs. N-3 Alkylated Byproducts: Structural Assignment Certainty

The imidazo[4,5-c]quinolin-2-one scaffold contains two chemically distinct nitrogen positions—N-1 and N-3—that are differentially reactive toward alkylation. In the AstraZeneca ATM inhibitor series, N-1 substitution with isopropyl (as in this compound) is the therapeutically productive regioisomer; N-3 alkylated isomers require separation and represent synthetic waste or impurities that compromise downstream biological data interpretation [1][2]. The target compound, with its unambiguous N-1 isopropyl substitution and N-3 (lactam) position unsubstituted, provides a regioisomerically defined starting material wherein subsequent N-3 functionalization (typically methylation) can be performed with well-established regiochemical control [2]. Competitor intermediates that are alkylated at both N-1 and N-3 positions, or that are ambiguous in their regioisomeric assignment, introduce a risk of generating mixtures that require chromatographic resolution and analytical verification before biological testing.

regioselective synthesis N-alkylation heterocyclic chemistry

Molecular Weight and Physicochemical Profile Relative to 7-Fluoro Brominated Intermediates: Scaffold Selection for CNS-Penetrant ATM Inhibitors

The target compound, with a molecular formula of C13H12BrN3O and molecular weight of 306.16 g/mol, represents a non-fluorinated imidazoquinolinone intermediate [3]. This contrasts with the 7-fluoro-8-bromo-1-isopropyl-3-methyl imidazoquinolinone intermediate (CAS 2089288-27-5, MW 338.17 g/mol) that was utilized as a precursor in the synthesis of the brain-penetrant clinical candidate AZD1390 [1]. The absence of the C-7 fluorine substituent results in a lower molecular weight (Δ ≈ 32 g/mol) and reduced hydrogen-bond acceptor count, physicochemical parameters that influence passive membrane permeability in opposite directions depending on the desired target tissue compartment. For peripheral ATM inhibitors where CNS penetration is not required, the non-fluorinated scaffold may present a more favorable starting point by avoiding the increased P-glycoprotein recognition risk associated with the 7-fluoro substituent [1][2].

CNS drug discovery blood-brain barrier penetration physicochemical property optimization

High-Value Application Scenarios for 8-Bromo-1-isopropyl-1H-imidazo[4,5-c]quinolin-2(3H)-one in Drug Discovery


Parallel Library Synthesis for C-8 Aryl/Heteroaryl ATM Kinase SAR Expansion

Medicinal chemistry teams can employ this brominated intermediate as a universal starting material in a 24- or 96-well parallel Suzuki-Miyaura array to generate diverse C-8 substituted analogs. This strategy was extensively employed in the discovery of AZD0156, where systematic variation at the C-8 position was critical for balancing ATM enzymatic potency (optimized to IC50 = 1.15 nM) with selectivity over other PIKK family kinases [1]. Using a single batch of 8-bromo intermediate with high regioisomeric purity ensures that the N-1 isopropyl group is uniformly maintained across all library members, enabling direct comparison of C-8 SAR vectors without confounding N-1 variation.

Synthesis of Tool Compounds for DNA Damage Response (DDR) Combination Studies

The imidazo[4,5-c]quinolin-2-one scaffold is a privileged chemotype in the DNA damage response field, and the 8-bromo intermediate enables rapid synthesis of tool compounds for testing in combination with DNA double-strand break-inducing agents such as ionizing radiation, topoisomerase inhibitors (e.g., irinotecan), or PARP inhibitors [1][2]. The ability to generate structurally diverse 8-aryl analogs from a common brominated precursor allows researchers to probe the optimal C-8 substitution pattern for synergy with specific DNA-damaging modalities, a key differentiator from fixed-structure commercial ATM inhibitors.

Late-Stage Diversification for Pharmacokinetic Property Tuning in Lead Optimization

For programs that have established promising ATM inhibitory activity but require log D, solubility, or metabolic stability optimization, the C-8 bromine atom represents a modular diversification point that can be independently varied without perturbing the N-1 isopropyl pharmacophore. The AZD0156 discovery program demonstrated that C-8 substituent changes could tune log D7.4 across a range of approximately 1.5–4.0 while maintaining ATM potency below 10 nM, and could modulate human liver microsome intrinsic clearance from <3 to >100 μL/min/mg [1]. This intermediate is thus ideally suited for multiparameter optimization campaigns where bioavailability and clearance parameters require systematic improvement without re-optimizing the core scaffold.

Chemical Probe Synthesis for Target Engagement and Selectivity Profiling of PIKK Family Kinases

The selectivity of ATM inhibitors over closely related kinases such as ATR, DNA-PK, mTOR, and PI3K isoforms is a critical parameter in chemical probe development [1][2]. The brominated intermediate provides a synthetic entry point for installing click-chemistry handles, photoaffinity labels, or biotin tags at the C-8 position, enabling the generation of chemical biology tool compounds for cellular target engagement assays (e.g., CETSA, NanoBRET) and chemoproteomic selectivity profiling. The defined N-1 isopropyl substitution ensures that these probe compounds maintain the ATM-binding orientation established by the clinical compounds, enhancing the translational relevance of target engagement data.

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